molecular formula C9H7ClF3NO3 B1425539 (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester CAS No. 1160994-91-1

(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester

Cat. No. B1425539
CAS RN: 1160994-91-1
M. Wt: 269.6 g/mol
InChI Key: IQMCYMCHULBMPI-UHFFFAOYSA-N
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Description

The compound “(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a chloro group, a trifluoromethyl group, and an ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found .

Scientific Research Applications

Synthesis and Structural Studies

(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester, and its analogs, have been a subject of interest in various synthesis and structural studies. Li-qun Shen et al. (2012) synthesized new pyrazole derivatives of this compound, focusing on their molecular structure through X-ray diffraction and comparing it with density-functional-theory (DFT) calculations. The study also delved into thermodynamic properties and tautomeric forms of the compounds, providing insights into their stability and structural behavior (Shen et al., 2012).

Catalytic Applications and Building Blocks for Piperidines

The compound's derivatives serve as crucial intermediates in the synthesis of unconventional piperidines. S. Crotti et al. (2011) achieved a regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine using copper(II) triflate, underlining the compound's potential as a valuable building block for the synthesis of polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti et al., 2011).

Anti-Cancer Activity

A novel set of compounds based on derivatives of (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester have shown promising anti-cancer activity. Yanhui Qiao et al. (2021) synthesized six novel complexes from these derivatives and evaluated their in vitro cytotoxicities against various cell lines, providing valuable insights into their potential therapeutic applications (Qiao et al., 2021).

Future Directions

One related compound, “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid”, is available for purchase for research use . This suggests that compounds with similar structures may be of interest in scientific research.

properties

IUPAC Name

methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMCYMCHULBMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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